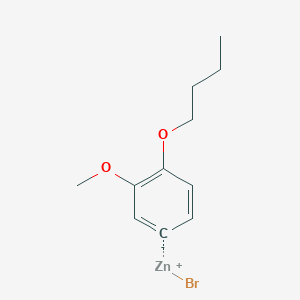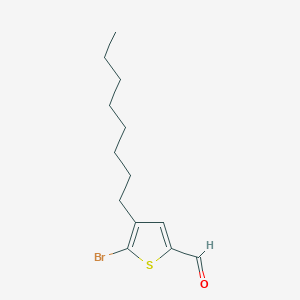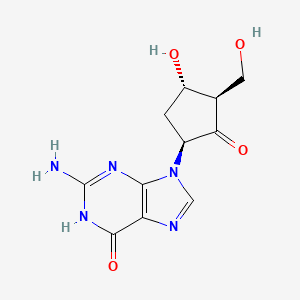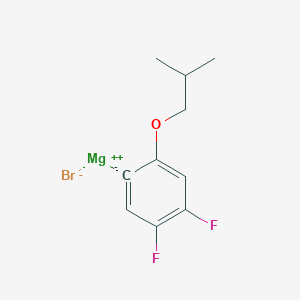
(4,5-Difluoro-2-i-butyloxyphenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is characterized by the presence of two fluorine atoms and an iso-butyloxy group attached to a phenyl ring, which is bonded to a magnesium bromide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide typically involves the reaction of 4,5-difluoro-2-iso-butyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
4,5-difluoro-2-iso-butyloxybromobenzene+Mg→(4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas purging systems and precise temperature control are used to ensure consistent product quality. The reaction mixture is typically stirred for several hours to ensure complete conversion of the starting material.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Forms carbon-carbon bonds with electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Reaction Conditions: Typically carried out in anhydrous THF under an inert atmosphere.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed from reactions with electrophiles.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds, crucial for building complex organic molecules.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Utilized in the synthesis of potential drug candidates.
Industry
Material Science: Used in the synthesis of materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
(4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide acts as a nucleophile in organic reactions. The magnesium atom coordinates with the oxygen of the THF solvent, stabilizing the compound. The phenyl ring, substituted with fluorine atoms and an iso-butyloxy group, enhances the reactivity of the compound by influencing the electron density on the aromatic ring. The compound primarily targets electrophilic centers in substrates, facilitating nucleophilic addition or substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-trifluoromethylphenyl)magnesium bromide
- (4-fluorophenyl)magnesium bromide
- (4-methoxyphenyl)magnesium bromide
Uniqueness
(4,5-difluoro-2-iso-butyloxyphenyl)magnesium bromide is unique due to the presence of both fluorine atoms and an iso-butyloxy group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H11BrF2MgO |
|---|---|
Poids moléculaire |
289.40 g/mol |
Nom IUPAC |
magnesium;1,2-difluoro-4-(2-methylpropoxy)benzene-5-ide;bromide |
InChI |
InChI=1S/C10H11F2O.BrH.Mg/c1-7(2)6-13-8-3-4-9(11)10(12)5-8;;/h4-5,7H,6H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
IJEIUZVUHLULTH-UHFFFAOYSA-M |
SMILES canonique |
CC(C)COC1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



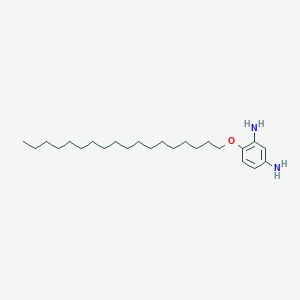

![Ethyl 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)acetate](/img/structure/B14881589.png)
![4-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14881590.png)
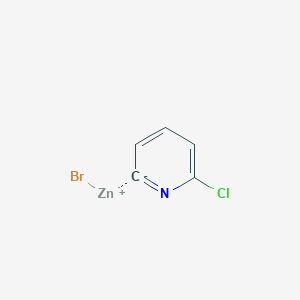
![Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B14881598.png)


![3-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14881634.png)
